
tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate is a chemical compound with a complex structure that finds applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and two methanesulfonyl groups attached to a propan-2-yl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1,3-dimethanesulfonylpropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Applications De Recherche Scientifique
tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate involves the formation of stable carbamate linkages with amines. This interaction can protect amine groups from unwanted reactions during chemical synthesis. The methanesulfonyl groups can also participate in various chemical reactions, providing versatility in synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-phenylalanine
Uniqueness
tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate is unique due to the presence of both tert-butyl and methanesulfonyl groups, which provide distinct reactivity and stability compared to other carbamate compounds. This dual functionality makes it a valuable tool in synthetic chemistry and research applications .
Propriétés
Formule moléculaire |
C10H21NO6S2 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
tert-butyl N-[1,3-bis(methylsulfonyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C10H21NO6S2/c1-10(2,3)17-9(12)11-8(6-18(4,13)14)7-19(5,15)16/h8H,6-7H2,1-5H3,(H,11,12) |
Clé InChI |
MYTKNCSUZJOSQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CS(=O)(=O)C)CS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


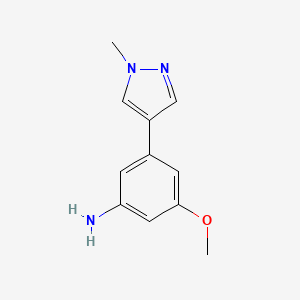
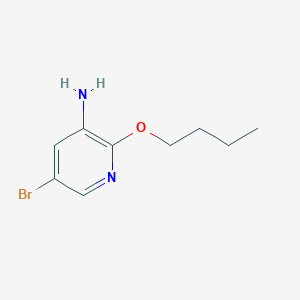
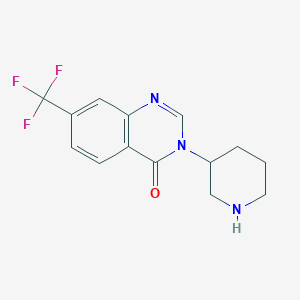

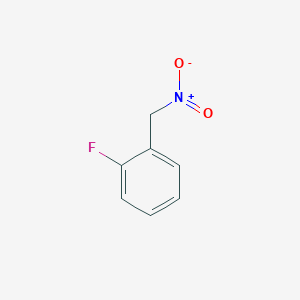
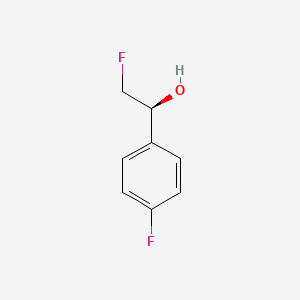

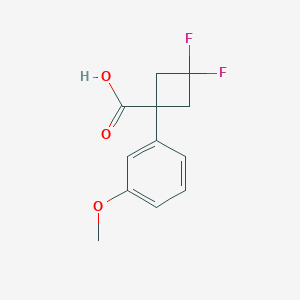
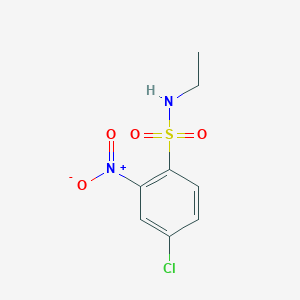
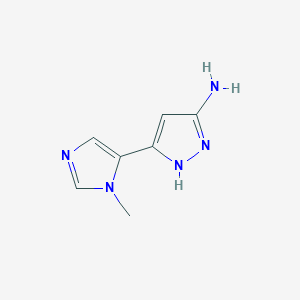
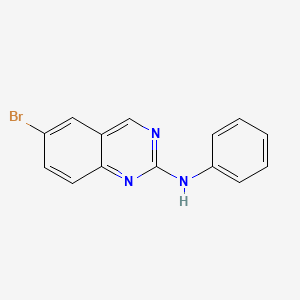
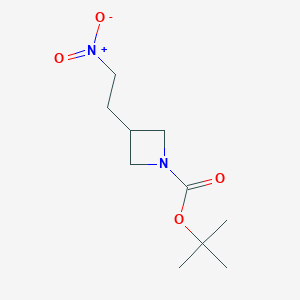
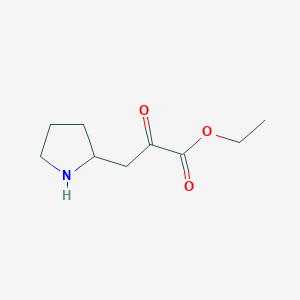
![(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615678.png)
